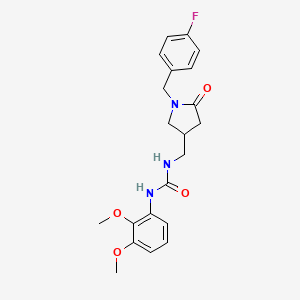

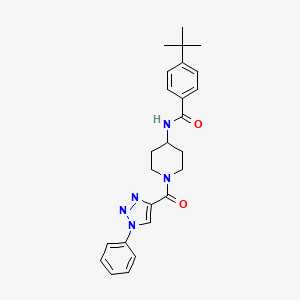

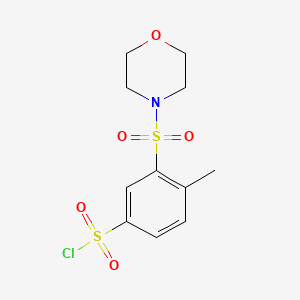

![molecular formula C11H10F3N5 B2707093 3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile CAS No. 1006461-64-8](/img/structure/B2707093.png)

3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1'-Methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile, also known as 1-methyl-5-(trifluoromethyl)-1H-3,4-bipyrazol-2-ylpropanenitrile, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of chemical reactions, and it has been studied for its potential use in drug design and development.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Behbehani et al. (2011) focused on utilizing 2-arylhydrazononitriles as key synthons for the preparation of a variety of heterocyclic compounds, including those containing the bipyrazolyl motif. This work revealed that such compounds possess significant antimicrobial activities against a range of bacterial and yeast strains. The study highlights the potential of these compounds in the development of new antimicrobial agents (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Microwave-assisted Synthesis of Heterocycles

Shaaban (2008) reported on the microwave-assisted synthesis of heterocycles incorporating the trifluoromethyl group, showcasing the efficiency of modern synthetic techniques in constructing complex molecules rapidly. This research demonstrates the versatility of trifluoromethyl-containing compounds in synthesizing pyrazolo[1,5-a]pyrimidines and related heterocycles, which are of interest for their potential biological activities (Shaaban, 2008).

Lewis Base-catalyzed Intermolecular Triazene Alkyne Cycloaddition

Lv et al. (2019) explored a Lewis base-catalyzed intermolecular triazene-alkyne cycloaddition method for assembling densely substituted 3-trifluoromethylpyrazole scaffolds. This research underlines the strategic use of 3-trifluoromethylpyrazole derivatives in synthesizing compounds with potential as platelet aggregation inhibitors, showcasing the critical role of such frameworks in medicinal chemistry (Lv, H. Zhou, X. Yu, Y. Xu, H. Zhu, M. Wang, H. Liu, Z. Dai, G. Sun, X. Gong, X. Sun, L. Wang, 2019).

Silver-mediated Cycloaddition for 3-trifluoromethylpyrazoles

Li et al. (2013) developed a highly regioselective silver-mediated cycloaddition of alkynes with CF3CHN2 to synthesize 3-trifluoromethylpyrazoles. This method addresses challenges in achieving regioselectivity and expands the toolkit for synthesizing fluorine-containing pyrazoles efficiently (Li, J. Nie, L. Sun, Y. Zheng, J.‐An Ma, 2013).

properties

IUPAC Name |

3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPLUJRCFWUGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NN2CCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

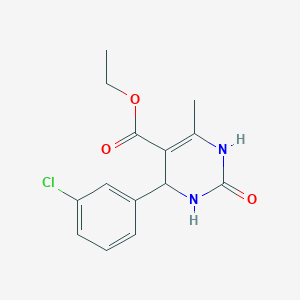

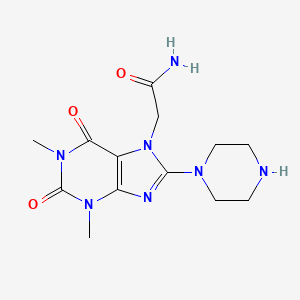

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)

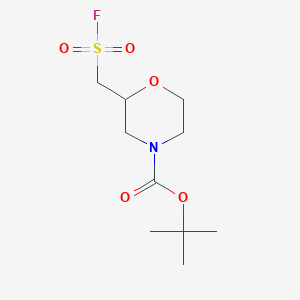

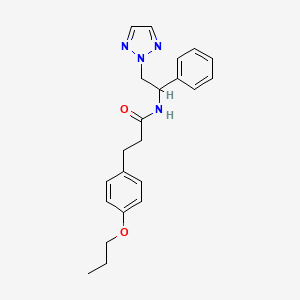

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)

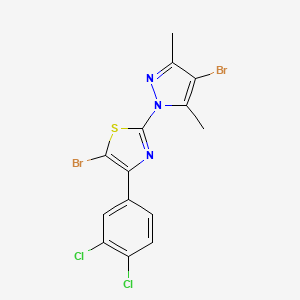

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)